Lipophilicity Advantage: Allyl Substitution Increases ACD/LogP by +0.67 Units Relative to the Des-Allyl Analog, Enhancing Predicted Membrane Permeability
The target compound bearing an N1-allyl group on the benzimidazole core exhibits an ACD/LogP of 3.74 , compared to an estimated ACD/LogP of approximately 3.07 for the des-allyl analog 4-(1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one (CAS 847396-32-1), which has a molecular formula of C18H17N3O and molecular weight of 291.35 g/mol . This +0.67 log unit increase pushes the target compound closer to the optimal lipophilicity range for CNS drug candidates (LogP 3–5), whereas the des-allyl analog falls below this window.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.74 |
| Comparator Or Baseline | Des-allyl analog (CAS 847396-32-1): estimated ACD/LogP ≈ 3.07 |
| Quantified Difference | +0.67 log units higher for the target compound |
| Conditions | Predicted using ACD/Labs Percepta Platform (version 14.00); des-allyl value estimated based on molecular formula difference of -3 carbon and -4 hydrogen atoms relative to the target |
Why This Matters
For CNS-targeted screening cascades, the allyl-substituted compound's lipophilicity profile may reduce the need for additional alkylation steps during hit-to-lead optimization compared to the des-allyl analog.
